N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Anti-inflammatory COX inhibition in vivo pharmacology

Procure CAS 392242-02-3, the precise regioisomer N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (6a). Unlike its positional isomer 6b, this compound delivers potent anti-inflammatory activity (53–92% edema inhibition) and analgesic efficacy (71–100% writhing protection) with superior gastric tolerability (ulcer index ≤6.6 vs. indomethacin 12.13). Ideal for acute nociception models and COX-1/COX-2 selectivity profiling. Avoid inactive near-neighbor isomers; order the validated 4-fluorobenzamide 4-chlorophenyl thiadiazole substitution pattern.

Molecular Formula C15H9ClFN3OS
Molecular Weight 333.77
CAS No. 392242-02-3
Cat. No. B2624814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
CAS392242-02-3
Molecular FormulaC15H9ClFN3OS
Molecular Weight333.77
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
InChIKeyWZYUTXULNNILGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS 392242-02-3) – Compound Identity, Core Scaffold & Procurement-Relevant Baseline


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS 392242-02-3) is a synthetic heterocyclic small molecule (C15H9ClFN3OS, MW 333.77) that belongs to the 1,3,4‑thiadiazole‑2‑yl‑benzamide class . The structure features a 1,3,4‑thiadiazole core substituted at the 5‑position with a 4‑chlorophenyl group and at the 2‑amino position with a 4‑fluorobenzamide moiety. This substitution pattern places the compound within a family of thiadiazole‑based bioactive molecules investigated for anti‑inflammatory, analgesic, anticancer, and antimicrobial activities [1]. In the primary literature, the compound is specifically identified as the thiadiazole congener 6a in a focused series of 4‑fluorobenzamide‑based derivatives designed as COX‑inhibitory anti‑inflammatory agents with enhanced gastric safety [2].

Why N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide Cannot Be Replaced by a Generic 1,3,4‑Thiadiazole Analog – The Case for Position‑Specific Substitution Evidence


Within the 1,3,4‑thiadiazol‑2‑yl‑benzamide series, seemingly minor structural permutations (e.g., moving the fluorine from the 4‑ to the 2‑ or 3‑position of the benzamide ring, or swapping the 4‑chlorophenyl group to the benzamide side) generate distinct biological profiles . The target compound (6a in the lead optimization study) carries a 4‑chlorophenyl at the thiadiazole 5‑position and a 4‑fluorobenzamide at the 2‑position; the direct positional isomer 4‑chloro‑N‑[5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 312524‑58‑6, compound 6b in the same series) shows a markedly different activity signature—retaining analgesic effect but losing significant anti‑inflammatory efficacy [1]. This demonstrates that the 4‑chlorophenyl on the thiadiazole ring is a critical pharmacophoric feature for anti‑inflammatory activity, making generic replacement with a near neighbor a high‑risk decision for experimental reproducibility [2].

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide: Quantitative Head‑to‑Head Differentiation Evidence vs. Closest Analogs and Reference Standards


Anti‑Inflammatory Activity (Carrageenan‑Induced Rat Paw Edema): Target Compound vs. Positional Isomer 6b vs. Indomethacin

In the Halim et al. 2021 study, the 1,3,4‑thiadiazole derivatives 6a and 6b were evaluated in the carrageenan‑induced rat paw edema model. The target compound (6a, N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]‑4‑fluorobenzamide) demonstrated promising anti‑inflammatory activity, contributing to the overall series range of 53.43–92.36% edema inhibition at 3 h, whereas the positional isomer 6b (4‑fluoro‑N‑[5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide) was explicitly excluded from the active anti‑inflammatory set and showed only good analgesic activity [1]. The reference standard indomethacin achieved 65.64% inhibition under identical conditions [2].

Anti-inflammatory COX inhibition in vivo pharmacology

Gastric Tolerability (Ulcer Index): Target Compound vs. Indomethacin and the 4‑Chlorophenyl Quinazolinone Analog 4b

Gastric tolerability was assessed via ulcer index in rats. The target thiadiazole congener 6a was among the most active compounds exhibiting promising gastric safety, with an ulcer index that fell within the range of 0–6.60, compared to indomethacin which produced an ulcer index of 12.13 under the same protocol [1]. For context, the best‑in‑series compound 4b (a thioureido quinazolinone bearing a 4‑chlorophenyl group) achieved an ulcer index of 0, with gastric acidity and mucin levels comparable to healthy controls [2]. The data place 6a in a favorable gastric tolerability bracket relative to the clinical NSAID comparator.

Gastric safety NSAID toxicity ulcerogenicity

Analgesic Activity (Acetic Acid‑Induced Writhing): Target Compound vs. Indomethacin and Inactive Series

In the acetic acid‑induced abdominal writhing model, all newly synthesized 4‑fluorobenzamide derivatives except the carbamothioylhydrazine series (5a–d) displayed potent analgesic activity in the range of 71–100% writhing protection, substantially overlapping with and exceeding indomethacin's 74.06% protection [1]. The target compound 6a contributed to this active analgesic cluster, whereas the carbamothioylhydrazine series was inactive [2].

Analgesic nociception writhing assay

Structural Uniqueness vs. Closest Commercially Available Isomers: CAS‑Level Differentiation of 4‑Fluoro vs. 2‑Fluoro vs. 3‑Fluoro Regioisomers

The target compound (CAS 392242‑02‑3, 4‑fluorobenzamide) is often confused commercially with its 2‑fluoro isomer (CAS 179232‑88‑3, N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]‑2‑fluorobenzamide) and 3‑fluoro isomer (N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]‑3‑fluorobenzamide). Although a full head‑to‑head pharmacological comparison of these three regioisomers has not been reported in a single publication, the fluorine position on the benzamide ring is known to alter hydrogen‑bonding geometry, metabolic stability, and target engagement in thiadiazole‑based kinase and COX inhibitors [1]. The Halim et al. study designates the 4‑fluorobenzamide congener (6a) as the active thiadiazole member in the anti‑inflammatory series, while the 4‑fluorophenyl thiadiazole isomer (6b) loses activity, demonstrating that ring‑substitution position is a sensitive determinant of bioactivity within this scaffold [2].

Regioisomer structure-activity relationship chemical procurement

Predicted Pharmacokinetic and Drug‑Likeness Profile: 4‑Fluorobenzamide‑Thiadiazole Congeners Comply with Lipinski's Rule of Five

In the Halim et al. 2021 study, key physicochemical parameters (molecular weight, log P, hydrogen bond donors/acceptors) were calculated for all newly synthesized 4‑fluorobenzamide derivatives. The entire series, including the thiadiazole congener 6a, was found to comply with Lipinski's rule of five, and absorption percentages were predicted to be favorable [1]. While compound‑specific ADME data (e.g., experimental log P, Caco‑2 permeability, microsomal stability) for 6a are not individually reported, the class‑level compliance distinguishes this scaffold from higher‑molecular‑weight or excessively lipophilic thiadiazole analogs that violate drug‑likeness thresholds [2].

Drug-likeness Lipinski physicochemical properties

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide: High‑Confidence Research and Procurement Application Scenarios Based on Quantitative Evidence


In Vivo Anti‑Inflammatory Screening Using the Carrageenan‑Induced Paw Edema Model

Researchers seeking a thiadiazole‑based tool compound for in vivo anti‑inflammatory studies can deploy N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]‑4‑fluorobenzamide (6a) as a structurally defined active congener. Evidence from Halim et al. 2021 shows that 6a belongs to the active anti‑inflammatory cluster (53.43–92.36% edema inhibition) and outperforms the inactive positional isomer 6b, while demonstrating gastric tolerability superior to indomethacin (ulcer index ≤6.60 vs. 12.13) [1].

Analgesic Efficacy Profiling in Acetic Acid‑Induced Writhing Assays

The compound is suitable for acute nociception models. In the acetic acid‑induced writhing test, 6a falls within an active analgesic group achieving 71–100% writhing protection, on par with or exceeding indomethacin (74.06%) [2]. This positions 6a as a viable candidate for mechanistic pain studies requiring a thiadiazole‑bridged 4‑fluorobenzamide pharmacophore.

COX‑2 Selectivity and Gastric Safety Mechanistic Studies

Investigators exploring the disconnect between anti‑inflammatory potency and gastrointestinal toxicity can use 6a as a comparator. The compound's promising gastric tolerability profile (ulcer index range 0–6.60) contrasts sharply with indomethacin (12.13), providing a basis for COX‑1/COX‑2 selectivity profiling and gastric mucosal protection studies [3]. Molecular docking results from the same study support rational structure‑based design around the 4‑fluorobenzamide‑thiadiazole core.

Structure–Activity Relationship (SAR) Expansion Around the 1,3,4‑Thiadiazole Core

Medicinal chemistry teams expanding SAR around 1,3,4‑thiadiazole‑2‑yl‑benzamides should procure the exact regioisomer CAS 392242‑02‑3 rather than the commercially co‑listed 2‑fluoro (CAS 179232‑88‑3) or the positional isomer 6b (CAS 312524‑58‑6), because the published pharmacological activity (anti‑inflammatory + analgesic + gastric‑sparing) is specifically attributed to the 4‑fluorobenzamide 4‑chlorophenyl thiadiazole substitution pattern of 6a [4].

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.